molecular formula C16H20N4O2 B3730867 6-(3-methoxyphenyl)-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one

6-(3-methoxyphenyl)-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one

Cat. No.: B3730867
M. Wt: 300.36 g/mol
InChI Key: RVJRHUVQUKWUNZ-UHFFFAOYSA-N
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Description

6-(3-methoxyphenyl)-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a methylpiperazinyl group, and a pyrimidinone core. Its distinct chemical properties make it a valuable subject of study in medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-methoxyphenyl)-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidinone core, followed by the introduction of the methoxyphenyl and methylpiperazinyl groups through nucleophilic substitution and condensation reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

6-(3-methoxyphenyl)-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its pharmacological properties.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups, modifying the compound’s chemical behavior.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, leading to a diverse array of chemical entities.

Scientific Research Applications

6-(3-methoxyphenyl)-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of 6-(3-methoxyphenyl)-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes, depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    6-(3-methoxyphenyl)-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one: shares structural similarities with other pyrimidinone derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

4-(3-methoxyphenyl)-2-(4-methylpiperazin-1-yl)-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2/c1-19-6-8-20(9-7-19)16-17-14(11-15(21)18-16)12-4-3-5-13(10-12)22-2/h3-5,10-11H,6-9H2,1-2H3,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVJRHUVQUKWUNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC(=CC(=O)N2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(3-methoxyphenyl)-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one
Reactant of Route 2
6-(3-methoxyphenyl)-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one
Reactant of Route 3
6-(3-methoxyphenyl)-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one
Reactant of Route 4
6-(3-methoxyphenyl)-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one
Reactant of Route 5
6-(3-methoxyphenyl)-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one
Reactant of Route 6
6-(3-methoxyphenyl)-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.